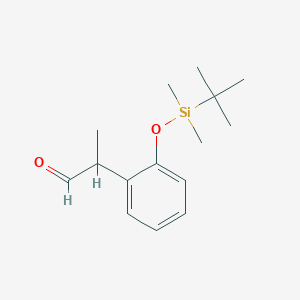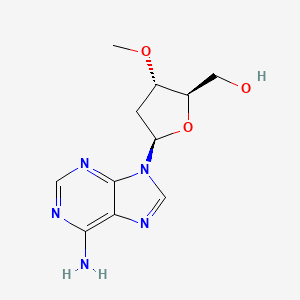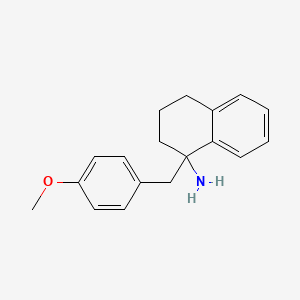
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a benzopyran ring, which is a fused ring system containing both benzene and pyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester typically involves esterification reactions. One common method is the reaction of 3-methylbutanoic acid with 4-methyl-2-oxo-2H-1-benzopyran-7-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methylbutanoic acid and 4-methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid.
Reduction: Formation of 3-methylbutanol and 4-methyl-2-oxo-2H-1-benzopyran-7-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzopyran ring.
科学的研究の応用
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique structural properties.
作用機序
The mechanism of action of Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzopyran derivative, which can then interact with enzymes or receptors in biological systems. The benzopyran ring is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 2-methyl-, methyl ester: Similar ester structure but lacks the benzopyran ring, making it less complex and with different applications.
3-Methyl-2-oxo-butanoic acid: Contains a similar butanoic acid moiety but differs in the functional groups attached, leading to different chemical properties and uses.
Methyl acetoacetate: Another ester with a simpler structure, commonly used in organic synthesis but without the unique properties conferred by the benzopyran ring.
特性
CAS番号 |
66185-68-0 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 3-methylbutanoate |
InChI |
InChI=1S/C15H16O4/c1-9(2)6-14(16)18-11-4-5-12-10(3)7-15(17)19-13(12)8-11/h4-5,7-9H,6H2,1-3H3 |
InChIキー |
LIOGWDSGOPBCLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)



![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)



![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)





